molecular formula C16H27N6O6PS B3183269 Rp-cGMPS triethylammonium salt CAS No. 86562-10-9

Rp-cGMPS triethylammonium salt

Cat. No. B3183269
CAS RN: 86562-10-9
M. Wt: 462.5 g/mol
InChI Key: SBVIQYPGQBMDDI-QKAIHBBZSA-N
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Description

Rp-cGMPS triethylammonium salt, also known as cAMPS-Rp, is a cell-permeable cAMP analog . It acts as a competitive antagonist of cAMP-induced activation of PKA (IC 50 = 11 - 16 μM) by interacting with cAMP binding sites on the regulatory subunits . It is resistant to hydrolysis by phosphodiesterases .


Molecular Structure Analysis

The molecular weight of this compound is 446.46 . Its formula is C10H12N5O5PS.C6H15N . The InChI Key is FKAWLXNLHHIHLA-YCBIHMBMSA-N .


Physical And Chemical Properties Analysis

This compound is soluble to 100 mM in water . It should be stored at -20°C .

Scientific Research Applications

Role in Sensory Signal Transduction

Rp-cGMPS triethylammonium salt, as a cyclic guanosine monophosphate (cGMP) analog, plays a critical role in sensory signal transduction mechanisms. Studies on Caenorhabditis elegans have illustrated the importance of cGMP in gustatory receptor neurons, emphasizing its involvement in sensing distinct salt cues through receptor-type guanylyl cyclases (rGCs) and cyclic nucleotide-gated ion channels (Heidi Smith et al., 2013).

Biochemical Tools and Therapeutic Potential

Cyclic nucleotide analogs like Rp-cGMPS serve as invaluable biochemical tools and hold potential therapeutic applications. Their ability to function as competitive inhibitors for cAMP- and cGMP-dependent protein kinases has been instrumental in the molecular dissection of signal transduction pathways, offering avenues for novel therapeutic strategies, especially in immune system diseases (F. Schwede et al., 2000).

Investigation of Retinitis Pigmentosa

Research into retinal diseases such as autosomal recessive retinitis pigmentosa has benefited from understanding the role of cGMP and its regulated pathways. Mutations in genes encoding components of the rod cGMP-gated channel have been identified, highlighting the significance of cGMP dysregulation in the pathophysiology of retinal degenerations (C. Bareil et al., 2001).

Elucidation of Signal Transduction Mechanisms

The study of cGMP and cAMP analogs, including their interactions and respective roles in cellular signal transduction, continues to offer insights into cellular physiology and mechanisms of disease. The specificity and functionality of these analogs in experimental settings have been crucial in delineating the pathways involved in cellular responses to various stimuli (Katharina Werner et al., 2011).

Plant Physiology and Stress Responses

In plant biology, cGMP analogs have been explored for their roles in mediating physiological responses to environmental stresses, such as salt stress in Arabidopsis thaliana. The modulation of ionic homeostasis by cGMP, through its effect on NADPH levels and subsequent H2O2 production, underscores the broader biological relevance of cGMP signaling beyond animal systems (Jisheng Li et al., 2011).

Mechanism of Action

Target of Action

Rp-cGMPS triethylammonium salt primarily targets cGMP-dependent protein kinase (PKG) . PKG is a key player in various cellular signaling pathways, and its activation or inhibition can significantly influence these pathways .

Mode of Action

Rp-cGMPS is an analogue of the parent second messenger cyclic GMP, where one of the two exocyclic oxygen atoms in the cyclic phosphate moiety is modified by sulfur . This compound acts as a competitive antagonist of cGMP-induced activation of PKG . It binds to the active sites of PKG, thereby preventing the binding of cGMP and inhibiting the activation of the kinase .

Biochemical Pathways

The primary biochemical pathway affected by Rp-cGMPS is the cGMP-PKG signaling pathway . By inhibiting PKG, Rp-cGMPS can disrupt the normal functioning of this pathway, leading to downstream effects on various cellular processes that are regulated by PKG .

Pharmacokinetics

Rp-cGMPS exhibits metabolic stability against mammalian cyclic nucleotide-responsive phosphodiesterases . It has low lipophilicity and hence only poor membrane permeability . These properties can impact the bioavailability of Rp-cGMPS in biological systems .

Result of Action

The inhibition of PKG by Rp-cGMPS can lead to a variety of molecular and cellular effects, depending on the specific biological system and the role of PKG in that system . For instance, in systems where PKG activation is associated with cellular proliferation, the inhibition of PKG by Rp-cGMPS could potentially lead to a decrease in proliferation .

Action Environment

The action, efficacy, and stability of Rp-cGMPS can be influenced by various environmental factors. For instance, the presence of oxidizing agents can accelerate the sulfur/oxygen exchange, potentially leading to the formation of cGMP and reducing the effectiveness of Rp-cGMPS . Furthermore, the compound’s poor membrane permeability suggests that it may be less effective in environments with high lipid content .

properties

IUPAC Name

9-[(4aR,6R,7R,7aS)-2,7-dihydroxy-2-sulfanylidene-4a,6,7,7a-tetrahydro-4H-furo[3,2-d][1,3,2]dioxaphosphinin-6-yl]-2-amino-1H-purin-6-one;N,N-diethylethanamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12N5O6PS.C6H15N/c11-10-13-7-4(8(17)14-10)12-2-15(7)9-5(16)6-3(20-9)1-19-22(18,23)21-6;1-4-7(5-2)6-3/h2-3,5-6,9,16H,1H2,(H,18,23)(H3,11,13,14,17);4-6H2,1-3H3/t3-,5-,6-,9-,22?;/m1./s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SBVIQYPGQBMDDI-QKAIHBBZSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)CC.C1C2C(C(C(O2)N3C=NC4=C3N=C(NC4=O)N)O)OP(=S)(O1)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCN(CC)CC.C1[C@@H]2[C@H]([C@H]([C@@H](O2)N3C=NC4=C3N=C(NC4=O)N)O)OP(=S)(O1)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H27N6O6PS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

462.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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